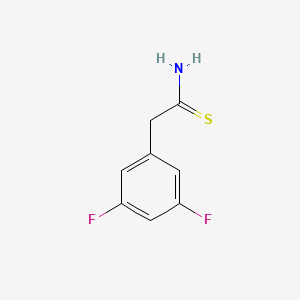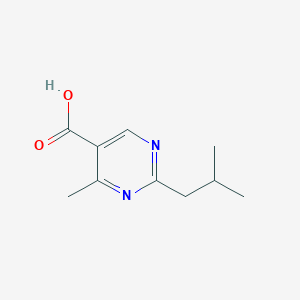
3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound with a complex structure that includes bromine, chlorine, and nitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with a suitable epoxide precursor under basic conditions to form the oxirane ring. The nitrile group can be introduced through a subsequent reaction with a cyanide source .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines .
科学的研究の応用
3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
類似化合物との比較
Similar Compounds
4-Bromo-2-chlorophenol: Shares similar halogen substituents but lacks the oxirane and nitrile groups.
4-Bromo-2-chlorophenyl)methanol: Contains similar halogen substituents but has a hydroxyl group instead of the oxirane and nitrile groups
Uniqueness
The presence of both bromine and chlorine atoms, along with the oxirane and nitrile groups, makes it a versatile compound for various chemical transformations and research applications .
特性
分子式 |
C10H7BrClNO |
|---|---|
分子量 |
272.52 g/mol |
IUPAC名 |
3-(4-bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7BrClNO/c1-10(9(5-13)14-10)7-3-2-6(11)4-8(7)12/h2-4,9H,1H3 |
InChIキー |
GEOFQAPNFDUEQW-UHFFFAOYSA-N |
正規SMILES |
CC1(C(O1)C#N)C2=C(C=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13183587.png)
![Methyl[2-(quinolin-4-yl)ethyl]amine](/img/structure/B13183589.png)
![6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13183593.png)
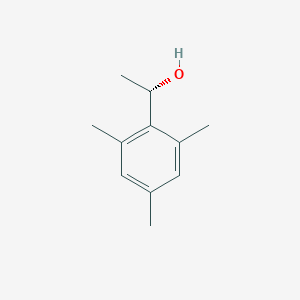
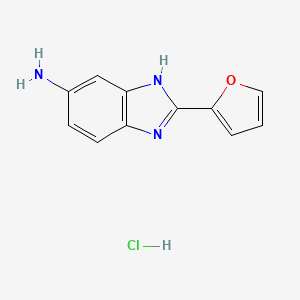
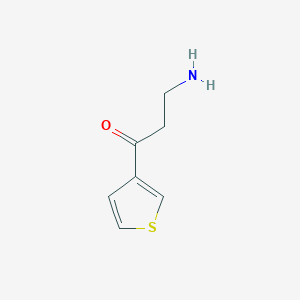
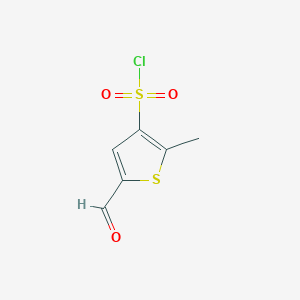
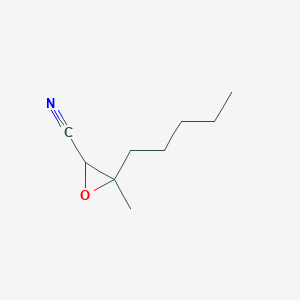
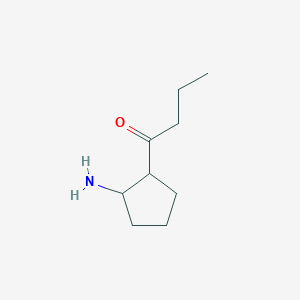
![Bicyclo[6.1.0]nonan-4-amine](/img/structure/B13183634.png)
![2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B13183636.png)
![6-Hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13183638.png)
